(-)-Linalool
Overview
Description
Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is known for its pleasant floral scent with a hint of spiciness. Linalool is widely used in the fragrance and flavor industries, as well as in aromatherapy due to its calming and sleep-enhancing effects . It is an acyclic monoterpenoid and is present in over 200 plant species, including lavender, mint, cinnamon, and coriander .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalool can be synthesized through various methods. One common method involves the supercritical extraction of rhizoma homalonemae medicinal materials using liquid carbon dioxide under specific conditions (pressure: 5-15 MPa, temperature: 60-80°C). The extract is then adsorbed onto macroreticular resin and eluted with a 70% ethanol solution to obtain linalool .
Industrial Production Methods: In industrial settings, linalool is often produced through chemical synthesis. One method involves the high-pressure homogenization technique to prepare linalool nano-emulsions, which are then characterized and optimized for various applications .
Chemical Reactions Analysis
Linalool undergoes several types of chemical reactions, including:
Oxidation: Linalool can be oxidized to form various oxygenated derivatives. For example, it can undergo autoxidation involving peroxy and alkoxy radicals, leading to the formation of low-volatility secondary organic aerosol precursors .
Reduction: Linalool can be reduced to form dihydrolinalool and tetrahydrolinalool in the presence of metallic sodium or colloidal platinum .
Substitution: Linalool can participate in substitution reactions, such as esterification, to form esters like linalyl acetate .
Common Reagents and Conditions:
Oxidation: Peroxy radicals, alkoxy radicals, and atmospheric conditions.
Reduction: Metallic sodium, colloidal platinum, or skeleton nickel.
Substitution: Alcohols and acids for esterification.
Major Products:
Oxidation: Secondary organic aerosol precursors.
Reduction: Dihydrolinalool, tetrahydrolinalool.
Substitution: Linalyl acetate.
Scientific Research Applications
Linalool has a wide range of scientific research applications:
Chemistry: Linalool is used as a precursor for synthesizing various fragrance compounds and essential oils .
Biology: Linalool exhibits antimicrobial properties and is effective against a range of bacteria, yeasts, and fungi . It also has antioxidant, anti-inflammatory, and anticancer activities .
Medicine: Linalool is used in aromatherapy for its anxiolytic and sedative properties, making it beneficial for stress relief and sleep enhancement . It also shows potential in cancer treatment due to its ability to induce apoptosis in cancer cells .
Industry: Linalool is widely used in the production of perfumes, lotions, soaps, shampoos, detergents, and cleaners . It is also used as a flavoring agent in the food and beverage industry .
Mechanism of Action
Linalool exerts its effects through various mechanisms:
Antimicrobial Action: Linalool disrupts the cell membrane structure of microorganisms, leading to leakage of cytoplasmic contents and metabolic dysfunction. It inhibits cellular respiration and energy synthesis, ultimately causing cell death .
Anxiolytic and Sedative Properties: Linalool interacts with the serotonergic pathway, producing an antidepressant-like effect. During inhalation, linalool is transferred to the brain, where it restores the expression level of stress-induced genes to normal .
Comparison with Similar Compounds
Linalool is often compared with other similar compounds, such as linalyl acetate and its oxygenated derivatives. Linalool is the most potent odorant among these compounds, with a distinct floral and citric scent . Similar compounds include:
Linalyl Acetate: Has similar odor properties but is less potent.
8-Hydroxylinalool: Less odorous compared to linalool.
8-Carboxylinalool: Odorless.
Linalool’s unique combination of pleasant scent, antimicrobial properties, and therapeutic benefits makes it a valuable compound in various industries.
Properties
IUPAC Name |
(3R)-3,7-dimethylocta-1,6-dien-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872607 | |
Record name | (-)-Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-91-0 | |
Record name | (-)-Linalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Linalool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (-)-Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3,7-dimethyl-1,6-octadien-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINALOOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-linalool?
A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: While the provided research papers don't delve deeply into detailed spectroscopic data, GC-MS analysis is frequently used to identify and quantify this compound in essential oils. [, , , , , , , , , , , , , , , , ]
Q3: How stable is this compound in different formulations?
A3: The stability of this compound can vary depending on the formulation and storage conditions. For example, in alginate/fucoidan hydrogels, the retention of this compound was influenced by the presence of other essential oils. []
Q4: What are the common applications of this compound?
A4: this compound is widely used in various industries, including:
- Fragrances: It contributes to the pleasant floral aroma of perfumes and cosmetics. [, , ]
- Flavorings: this compound is used to impart a floral and citrusy note to food and beverages. []
- Pharmaceuticals: Research suggests potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties. [, , , , ]
Q5: How does this compound exert its antinociceptive effects?
A5: While the exact mechanism remains under investigation, research suggests this compound may exert antinociceptive effects through non-opioid pathways, potentially involving the inhibition of peripheral pain and inflammation via glutamatergic neurotransmission. [] Further research is needed to fully elucidate the molecular targets and downstream effects.
Q6: Does the stereochemistry of linalool impact its biological activity?
A6: Research suggests that the stereochemistry of linalool can influence its biotransformation by microorganisms. One study found that Aspergillus niger more readily converted (S)-(+)-linalool compared to (R)-(-)-linalool. []
Q7: What is known about the antibacterial activity of this compound?
A7: this compound, often found in essential oils alongside other compounds like thymol and carvacrol, has demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] Further research is needed to determine the specific mechanisms of action and potential applications in treating bacterial infections.
Q8: What role does this compound play in plant allelopathy?
A8: this compound has been identified as a potential allelochemical in the aqueous extracts of Zanthoxylum schinifolium Zucc. [] Allelopathy refers to the ability of a plant to influence the growth and development of surrounding plants through the release of chemical compounds.
Q9: What analytical techniques are commonly used to analyze this compound?
A9: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing this compound, allowing for separation, identification, and quantification in complex mixtures like essential oils. [, , , , , , , , , , , , , , , , ]
Q10: Can enantiomeric purity be determined for this compound?
A10: Yes, chiral gas chromatography (GC) can differentiate and quantify the enantiomers of linalool, providing insights into its origin and potential variations in biological activity. []
Q11: What are the common methods for obtaining this compound?
A11: this compound is primarily obtained through extraction from natural sources or chemical synthesis. Common extraction methods include:
- Steam Distillation: A traditional method for extracting essential oils from plant materials, often yielding this compound as a major component. [, , , , , , ]
- Solvent Extraction: This method can be used to obtain absolutes, which are highly concentrated fragrant materials containing this compound and other volatile compounds. []
Q12: How does the extraction method impact the yield and composition of this compound?
A12: Different extraction methods can significantly influence the yield and chemical profile of essential oils containing this compound. For example, microwave extraction of Freesia hybrida yielded an essential oil rich in fatty acids, while stream distillation yielded an oil dominated by linalool, α-terpineol, and dimethyl sulfoxide. []
Q13: Are there any environmental concerns related to this compound?
A13: While this compound is a naturally occurring compound, its release from products like air fresheners can contribute to volatile organic compound (VOC) emissions. [] Research on the specific environmental fate and potential impacts of this compound is limited.
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